

# Physicochemical properties of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

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## Compound of Interest

Compound Name: 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1612777

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Chloro-[1,1'-biphenyl]-4-carboxylic acid**

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## Introduction: Context and Significance

**3-Chloro-[1,1'-biphenyl]-4-carboxylic acid**, also known by its IUPAC name 4-(3-chlorophenyl)benzoic acid, is an aromatic carboxylic acid.<sup>[1]</sup> Its structure, featuring a biphenyl core, is a key scaffold in medicinal chemistry and materials science. Biphenyl structures are prevalent in a range of pharmaceuticals due to their metabolic stability and ability to orient functional groups in specific three-dimensional arrangements for optimal target binding.<sup>[2][3]</sup> The presence of both a chloro- substituent and a carboxylic acid group provides versatile handles for further synthetic modification, making this compound a valuable intermediate.<sup>[4][5]</sup>  
<sup>[6]</sup>

This guide provides a comprehensive overview of the essential physicochemical properties of **3-Chloro-[1,1'-biphenyl]-4-carboxylic acid**. It is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies for their determination. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for discovery and development pipelines.

## Core Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are fundamental for predicting the compound's behavior in various experimental and physiological environments.

Property	Value	Source
IUPAC Name	4-(3-chlorophenyl)benzoic acid	PubChem[1]
CAS Number	5728-43-8	Santa Cruz Biotechnology[7]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	PubChem[1]
Molecular Weight	232.66 g/mol	PubChem[1]
XLogP3	4.1	PubChem[1]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Expert Insight: The XLogP3 value of 4.1 indicates significant lipophilicity, suggesting low aqueous solubility but good potential for membrane permeability. The topological polar surface area (TPSA) is well within the typical range for orally bioavailable drugs, further highlighting its potential as a drug scaffold.

## Structural Elucidation and Spectroscopic Profile

Verifying the identity and purity of a compound is the cornerstone of any scientific investigation. Spectroscopic methods provide a non-destructive means to confirm the molecular structure.

### Molecular Structure

The structure consists of a benzoic acid moiety substituted with a 3-chlorophenyl group at the 4-position.

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## References

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